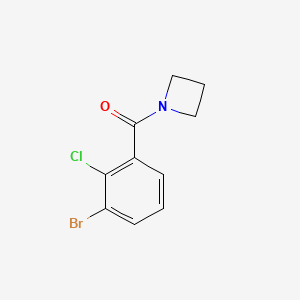

1-(3-Bromo-2-chlorobenzoyl)azetidine

CAS No.:

Cat. No.: VC13745508

Molecular Formula: C10H9BrClNO

Molecular Weight: 274.54 g/mol

* For research use only. Not for human or veterinary use.

Specification

| Molecular Formula | C10H9BrClNO |

|---|---|

| Molecular Weight | 274.54 g/mol |

| IUPAC Name | azetidin-1-yl-(3-bromo-2-chlorophenyl)methanone |

| Standard InChI | InChI=1S/C10H9BrClNO/c11-8-4-1-3-7(9(8)12)10(14)13-5-2-6-13/h1,3-4H,2,5-6H2 |

| Standard InChI Key | LMQSRVZFMVAWPP-UHFFFAOYSA-N |

| SMILES | C1CN(C1)C(=O)C2=C(C(=CC=C2)Br)Cl |

| Canonical SMILES | C1CN(C1)C(=O)C2=C(C(=CC=C2)Br)Cl |

Introduction

1-(3-Bromo-2-chlorobenzoyl)azetidine is an organic compound belonging to the class of azetidines, which are four-membered nitrogen-containing heterocycles. This compound is characterized by the substitution of a benzoyl group bearing bromine and chlorine atoms on its aromatic ring at specific positions (3 and 2, respectively). The azetidine moiety is attached to the carbonyl group of the benzoyl fragment.

Chemical Formula

C10H8BrClNO

Molecular Weight

274.53 g/mol

Synthesis of 1-(3-Bromo-2-chlorobenzoyl)azetidine

The synthesis of 1-(3-Bromo-2-chlorobenzoyl)azetidine typically involves:

-

Preparation of the Benzoyl Precursor:

-

A benzoyl chloride derivative containing bromine and chlorine substituents is synthesized via halogenation reactions.

-

-

Formation of the Azetidine Ring:

-

The azetidine moiety is introduced through cyclization reactions involving amines or nitrogen-containing precursors.

-

-

Coupling Reaction:

-

The benzoyl chloride derivative reacts with azetidine under basic conditions to yield the final compound.

-

Pharmaceutical Applications

The presence of halogen atoms (bromine and chlorine) in the aromatic ring enhances lipophilicity and may improve biological activity. Azetidines are often explored for their potential in drug discovery due to their unique structural features and ability to interact with biological targets.

-

Antimicrobial Activity: Halogenated benzoyl derivatives are known for their antimicrobial properties, making this compound a candidate for further evaluation.

-

Pharmacokinetics: The small size and polar nature of the azetidine ring may improve solubility and bioavailability.

Material Science

Halogenated aromatic compounds are used in material science for their electronic properties. This compound could be investigated for applications in organic semiconductors or as intermediates in polymer synthesis.

Biological Activity

Studies on related compounds suggest that halogenated benzoyl derivatives exhibit:

-

Inhibition of microbial growth (antibacterial and antifungal activity).

-

Potential enzyme inhibition due to interactions between halogens and active sites.

Limitations and Challenges

1-(3-Bromo-2-chlorobenzoyl)azetidine faces challenges such as:

-

Limited availability of detailed physicochemical data.

-

Potential toxicity concerns due to the presence of halogens, which may require careful assessment during development.

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume